(2-(Piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(2-(Piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring attached to a phenyl group, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2-(Piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Typically carried out in organic solvents like toluene or ethanol, under inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-(Piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Piperidin-4-yl)phenyl)boronic acid in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further cycles.
Comparison with Similar Compounds
Similar Compounds
(2-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with a different position of the piperidine ring.
Pyridine-4-boronic acid: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
(2-(Piperidin-4-yl)phenyl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability and versatility of the piperidine ring. This makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals .
Properties
Molecular Formula |
C11H16BNO2 |
---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
(2-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13-15H,5-8H2 |
InChI Key |
WTGCPNJYOLTBEM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2CCNCC2)(O)O |
Origin of Product |
United States |
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